

A Researcher's Guide to Sourcing and Utilizing 2-Iodo-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Iodo-6-methoxybenzaldehyde

Cat. No.: B1504799

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Introduction: The Strategic Importance of 2-Iodo-6-methoxybenzaldehyde

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. **2-Iodo-6-methoxybenzaldehyde** (CAS No. 5025-59-2) emerges as a crucial intermediate, valued for its unique trifecta of reactive sites: an aldehyde for derivatization, an iodide for cross-coupling reactions, and a methoxy group that electronically influences the aromatic system. This substitution pattern makes it an ideal precursor for constructing complex molecular architectures, including polysubstituted biaryl ketones and heterocyclic scaffolds that are prevalent in biologically active compounds. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing this key reagent, evaluating supplier quality, and implementing it in a robust synthetic protocol.

Part 1: Vetting Commercial Suppliers — A Framework for Quality Assurance

The success and reproducibility of any synthesis hinge on the quality of the starting materials. Sourcing a reagent like **2-Iodo-6-methoxybenzaldehyde** requires more than just finding a supplier; it demands a systematic evaluation of their quality control and documentation.

The Non-Negotiable Role of the Certificate of Analysis (CoA)

A Certificate of Analysis (CoA) is the single most critical document accompanying a chemical reagent. It is a batch-specific quality report card that provides objective evidence of a product's identity and purity.^{[1][2]} Researchers should never consider using a reagent in a critical experiment without a comprehensive CoA.

Key Parameters to Scrutinize on a CoA:

- **Identity Confirmation:** Methods like ^1H NMR or Mass Spectrometry should confirm the structure matches that of **2-Iodo-6-methoxybenzaldehyde**.
- **Purity Assessment:** Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), the purity value should meet the requirements of your synthesis. For sensitive catalytic reactions, a purity of $\geq 97\%$ is often recommended.
- **Lot Number:** This ensures traceability, linking the specific batch of material you received to the analytical results on the CoA.
- **Date of Analysis:** Confirms the freshness of the quality control data.

A transparent and detailed CoA is a hallmark of a trustworthy supplier and is indispensable for ensuring experimental reproducibility and complying with regulatory standards.

Part 2: Commercial Supplier Landscape for 2-Iodo-6-methoxybenzaldehyde

Identifying reliable suppliers is a key step in the research workflow. The following table summarizes offerings for **2-Iodo-6-methoxybenzaldehyde** from several established chemical suppliers. Note that availability and product specifications can change, and it is always best practice to consult the supplier's website for the most current information.

Supplier	Product Number	Purity	Available Quantities	CAS Number
BLD Pharm	BD109968	≥97.0% (GC)	1g, 5g, 25g	5025-59-2[3]
Combi-Blocks	QI-7176	97%	1g, 5g	5025-59-2
Apollo Scientific	PC5011	97%	1g, 5g, 10g, 25g	5025-59-2[4]
CymitQuimica	3D-FAA02559	Min. 95%	100mg, 1g	5025-59-2

Note: This list is not exhaustive and represents a snapshot of available data. Researchers are encouraged to perform their own market analysis. At the time of this writing, this compound was not readily found in the primary catalogs of major suppliers such as Thermo Fisher Scientific or TCI Chemicals.

Part 3: Exemplary Synthetic Application — Suzuki-Miyaura Cross-Coupling

The presence of the iodide group makes **2-iodo-6-methoxybenzaldehyde** an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds.[5] The steric hindrance from the ortho-methoxy group can present a challenge, making the choice of catalyst, ligand, and base critical for success.

Detailed Laboratory Protocol

This protocol describes the coupling of **2-iodo-6-methoxybenzaldehyde** with Phenylboronic Acid.

Materials:

- **2-iodo-6-methoxybenzaldehyde** (1.0 equiv.)
- Phenylboronic Acid (1.5 equiv.)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv., 3 mol%)

- Potassium Carbonate (K_2CO_3), anhydrous (3.0 equiv.)
- 1,4-Dioxane, anhydrous
- Water, degassed
- Schlenk flask or microwave vial
- Magnetic stir bar
- Inert gas supply (Argon or Nitrogen)

Procedure:

- Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add **2-Iodo-6-methoxybenzaldehyde** (e.g., 262 mg, 1.0 mmol), Phenylboronic Acid (183 mg, 1.5 mmol), and anhydrous Potassium Carbonate (414 mg, 3.0 mmol).
- Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.
- Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (22 mg, 0.03 mmol). Then, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The water is crucial for the transmetalation step of the catalytic cycle.
- Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
- Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
- Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

- Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 2-methoxy-6-phenylbenzaldehyde.

Workflow Visualization

The following diagram illustrates the key steps of the Suzuki-Miyaura cross-coupling workflow.



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Caption: Key stages of the Suzuki-Miyaura coupling protocol.

Conclusion

2-Iodo-6-methoxybenzaldehyde is a valuable and versatile building block for advanced organic synthesis. Successful procurement depends on a careful evaluation of commercial suppliers, with a strong emphasis on the quality and completeness of the Certificate of Analysis. By partnering with reputable suppliers and employing robust, well-understood synthetic protocols like the Suzuki-Miyaura coupling, researchers can confidently leverage this reagent to accelerate their discovery programs in drug development and materials science.

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